molecular formula C18H12F4IN5O2 B11219623 7-[3,4-Bis(difluoromethoxy)phenyl]-5-(4-iodophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-[3,4-Bis(difluoromethoxy)phenyl]-5-(4-iodophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11219623
M. Wt: 533.2 g/mol
InChI Key: DKWIKARQKIADKU-UHFFFAOYSA-N
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Description

7-[3,4-BIS(DIFLUOROMETHOXY)PHENYL]-5-(4-IODOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes difluoromethoxy and iodophenyl groups attached to a tetrazolo-pyrimidine core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 7-[3,4-BIS(DIFLUOROMETHOXY)PHENYL]-5-(4-IODOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the tetrazolo-pyrimidine core, followed by the introduction of the difluoromethoxy and iodophenyl groups. Common reagents used in these reactions include halogenating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of the iodophenyl group allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the difluoromethoxy groups using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where reagents like nitrating agents or sulfonating agents are used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

7-[3,4-BIS(DIFLUOROMETHOXY)PHENYL]-5-(4-IODOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmaceutical agent is being explored, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 7-[3,4-BIS(DIFLUOROMETHOXY)PHENYL]-5-(4-IODOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. The difluoromethoxy and iodophenyl groups enable the compound to bind to active sites on enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target. The compound’s ability to form stable complexes with proteins and other biomolecules is a key factor in its biological activity.

Comparison with Similar Compounds

When compared to similar compounds, 7-[3,4-BIS(DIFLUOROMETHOXY)PHENYL]-5-(4-IODOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE stands out due to its unique combination of functional groups. Similar compounds include:

    7-[3,4-BIS(METHOXY)PHENYL]-5-(4-IODOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE: Lacks the fluorine atoms, resulting in different chemical properties.

    7-[3,4-BIS(DIFLUOROMETHOXY)PHENYL]-5-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE: Substitutes iodine with bromine, affecting its reactivity and biological activity.

    7-[3,4-BIS(DIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE: Contains chlorine instead of iodine, leading to variations in its interaction with molecular targets.

Properties

Molecular Formula

C18H12F4IN5O2

Molecular Weight

533.2 g/mol

IUPAC Name

7-[3,4-bis(difluoromethoxy)phenyl]-5-(4-iodophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12F4IN5O2/c19-16(20)29-14-6-3-10(7-15(14)30-17(21)22)13-8-12(9-1-4-11(23)5-2-9)24-18-25-26-27-28(13)18/h1-8,13,16-17H,(H,24,25,27)

InChI Key

DKWIKARQKIADKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(N3C(=NN=N3)N2)C4=CC(=C(C=C4)OC(F)F)OC(F)F)I

Origin of Product

United States

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